What is the chemical structure of pentyl rhamnoside?
What is the chemical structure of pentyl rhamnoside?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of pentyl rhamnoside. While direct experimental data on its biological activity is limited, this document explores the potential therapeutic avenues based on the known activities of related rhamnoside compounds.
Chemical Structure and Identification
Pentyl rhamnoside, a glycoside, is formed by the condensation of the monosaccharide rhamnose with pentanol (B124592). The resulting structure consists of a rhamnopyranose ring linked to a pentyl group via a glycosidic bond.
The definitive chemical identification of pentyl rhamnoside is established through its systematic IUPAC name and various chemical identifiers.
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IUPAC Name : (2S,3R,4R,5R)-2-methyl-6-(pentyloxy)tetrahydro-2H-pyran-3,4,5-triol[1]
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SMILES String : CCCCCOC1--INVALID-LINK--C)O)O)O
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CAS Number : 494844-53-0[1]
The structure of pentyl rhamnoside is depicted in the following diagram:
Caption: Chemical structure of pentyl rhamnoside.
Physicochemical Properties
A summary of the key physicochemical properties of pentyl rhamnoside is presented in the table below. This data is crucial for understanding its behavior in various experimental and formulation settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₅ | [2] |
| Molecular Weight | 234.29 g/mol | [2] |
| Appearance | Solid powder | [1] |
| Water Solubility (estimated) | 5862 mg/L @ 25 °C | [3] |
| Purity | >98% (or refer to the Certificate of Analysis) | [1] |
Synthesis of Pentyl Rhamnoside
The synthesis of pentyl rhamnoside can be achieved through the direct acetalization of L-rhamnose with pentanol. This method is noted to be more efficient for rhamnose compared to glucose when using long-chain alcohols due to the higher lipophilicity of rhamnose.[4]
Proposed Synthetic Workflow: Fischer Glycosylation
The Fischer glycosylation involves the reaction of a monosaccharide with an alcohol in the presence of an acid catalyst.
Caption: Proposed workflow for Fischer glycosylation synthesis.
Experimental Protocol (General):
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Reaction Setup: L-rhamnose is dissolved or suspended in a significant excess of pentanol, which acts as both the solvent and the reactant. A strong acid catalyst, such as hydrogen chloride or sulfuric acid, is added to the mixture.
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Reaction: The mixture is heated under reflux for a specified period. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled, and the acid catalyst is neutralized with a base (e.g., sodium carbonate).
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Purification: The excess pentanol is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica (B1680970) gel to isolate the pentyl rhamnoside.
Potential Biological Activity and Applications
While pentyl rhamnoside is primarily documented as a non-toxic cosurfactant for formulating microemulsions in the cosmetic industry, the broader class of rhamnosides exhibits a range of biological activities that suggest potential for further investigation in drug development.[1][4]
Derivatives of rhamnose have demonstrated antimicrobial and anti-inflammatory properties.[5][6] Specifically, various acylated derivatives of methyl α-L-rhamnopyranoside have been screened for in vitro antibacterial and antifungal activities.[5] Furthermore, rhamnose-containing saponins (B1172615) of ursolic and betulinic acid have been synthesized and evaluated for their cytotoxic and anti-inflammatory activities.[6] Some studies have also pointed to the potential antiviral and cytotoxic effects of rhamnoside compounds.[7][8]
The potential anti-inflammatory mechanism of related flavonoid rhamnosides involves the downregulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.
Caption: Potential anti-inflammatory signaling pathway.
Given these findings, pentyl rhamnoside represents an interesting candidate for further biological evaluation, particularly in the areas of antimicrobial and anti-inflammatory research. Its synthesis from readily available starting materials and its favorable toxicological profile in cosmetic applications provide a solid foundation for such investigations.
References
- 1. medkoo.com [medkoo.com]
- 2. Pentyl rhamnoside | C11H22O5 | CID 71587751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pentyl rhamnoside, 494844-53-0 [thegoodscentscompany.com]
- 4. Cosmetic use formulations containing pentyl rhamnoside and cetyl rhamnoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Synthesis, cytotoxicity and anti-inflammatory activity of rhamnose-containing ursolic and betulinic acid saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhamnolipids elicit the same cytotoxic sensitivity between cancer cell and normal cell by reducing surface tension of culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
